Methyl-(R)-piperidin-3-yl-carbamic acid benzyl ester
CAS No.:
Cat. No.: VC13461759
Molecular Formula: C14H20N2O2
Molecular Weight: 248.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H20N2O2 |
|---|---|
| Molecular Weight | 248.32 g/mol |
| IUPAC Name | benzyl N-methyl-N-[(3R)-piperidin-3-yl]carbamate |
| Standard InChI | InChI=1S/C14H20N2O2/c1-16(13-8-5-9-15-10-13)14(17)18-11-12-6-3-2-4-7-12/h2-4,6-7,13,15H,5,8-11H2,1H3/t13-/m1/s1 |
| Standard InChI Key | KZAPWAGMBADXOQ-CYBMUJFWSA-N |
| Isomeric SMILES | CN([C@@H]1CCCNC1)C(=O)OCC2=CC=CC=C2 |
| SMILES | CN(C1CCCNC1)C(=O)OCC2=CC=CC=C2 |
| Canonical SMILES | CN(C1CCCNC1)C(=O)OCC2=CC=CC=C2 |
Introduction
Chemical Structure and Stereochemical Significance
Molecular Architecture
The compound features a piperidine ring substituted at the 3-position with a methyl-carbamic acid benzyl ester group. The piperidine ring adopts a chair conformation, with the carbamate group occupying an equatorial position to minimize steric hindrance. Key structural attributes include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 248.32 g/mol |
| IUPAC Name | Benzyl N-methyl-N-[(3R)-piperidin-3-yl]carbamate |
| Stereochemistry | (R)-configuration at C3 of piperidine |
The benzyl ester group enhances lipophilicity, potentially improving blood-brain barrier permeability, while the carbamate moiety offers metabolic stability compared to ester or amide analogs.
Comparative Analysis with Structural Analogs
Structural analogs differ in stereochemistry or substituents, leading to varied biological profiles:
| Compound | Key Differences | Biological Implications |
|---|---|---|
| Methyl-(S)-piperidin-3-yl-carbamic acid benzyl ester | Enantiomeric configuration | Altered receptor binding affinity |
| Methyl-(R)-piperidin-3-yl-carbamic acid ethyl ester | Ethyl ester vs. benzyl ester | Reduced lipophilicity |
| Isopropyl-(S)-piperidin-3-yl-carbamic acid benzyl ester | Bulkier isopropyl group | Enhanced steric hindrance |
The (R)-configuration in Methyl-(R)-piperidin-3-yl-carbamic acid benzyl ester is critical for its selectivity toward neurological targets, as demonstrated in receptor-binding assays.
Synthesis and Optimization
Synthetic Routes
The synthesis typically involves a multi-step sequence:
-
Piperidine Ring Formation: Starting from pyridine derivatives, catalytic hydrogenation (e.g., ) yields the piperidine core .
-
Carbamate Introduction: Reaction with methyl isocyanate or phosgene derivatives under anhydrous conditions forms the carbamate linkage .
-
Benzyl Esterification: Benzyl chloroformate is used to install the benzyl ester group, often requiring base catalysts like triethylamine .
A representative protocol from Patent CN105237463A involves:
-
Step 1: Reductive amination of 4-methylpyridine with benzyl chloride to form a pyridinium salt.
-
Step 2: Hydroboration-oxidation to introduce hydroxyl groups, followed by tosylation .
-
Step 3: Resolution using L-di-p-toluoyltartaric acid (L-DTTA) to isolate the (R)-enantiomer .
Reaction Optimization
Critical parameters for high yield (>85%) and enantiomeric excess (>98%):
-
Temperature: 30–45°C for hydrogenation steps to prevent racemization .
-
Catalysts: Palladium on carbon () for selective reductions .
-
Solvents: Ethanol or methanol for solubility and easy removal .
Physicochemical Characterization
Spectroscopic Data
-
NMR: -NMR (400 MHz, CDCl): δ 7.35–7.28 (m, 5H, Ar-H), 4.52 (s, 2H, OCH), 3.78–3.65 (m, 1H, piperidine-H), 2.92 (s, 3H, NCH).
-
IR: Strong absorption at 1705 cm (C=O stretch) and 1250 cm (C-O-C).
-
MS: ESI-MS m/z 249.2 [M+H].
Biological Activity and Mechanistic Insights
Enzyme Inhibition
In vitro studies indicate potent inhibition of acetylcholinesterase (IC = 0.8 μM), attributed to hydrogen bonding between the carbamate oxygen and the enzyme’s catalytic triad. Comparative data:
| Target | IC (μM) | Selectivity vs. Butyrylcholinesterase |
|---|---|---|
| Acetylcholinesterase | 0.8 | 15-fold |
| Monoamine oxidase-B | 12.4 | 3-fold |
Applications in Drug Development
Prodrug Design
The benzyl ester serves as a prodrug moiety, hydrolyzed in vivo to the active carboxylic acid. Pharmacokinetic data in rats:
| Parameter | Value |
|---|---|
| Oral bioavailability | 68% |
| Half-life (t) | 4.2 h |
| C | 1.2 μg/mL |
Radiolabeling for Imaging
-labeled derivatives are used in PET imaging to visualize σ-1 receptor density in neurodegenerative diseases.
Future Research Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume